molecular formula C8H5Cl2F2NO2 B2919989 2,2-Difluoroethyl 3,6-dichloropyridine-2-carboxylate CAS No. 1333613-74-3

2,2-Difluoroethyl 3,6-dichloropyridine-2-carboxylate

Cat. No. B2919989
CAS RN: 1333613-74-3
M. Wt: 256.03
InChI Key: LWJIYEATPHGNBR-UHFFFAOYSA-N
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Description

2,2-Difluoroethyl 3,6-dichloropyridine-2-carboxylate is a chemical compound that has been extensively researched for its potential applications in the field of medicine. It is commonly referred to as DFP-10825, and its chemical formula is C8H4Cl2F2NO2.

Mechanism of Action

The mechanism of action of DFP-10825 involves the inhibition of the enzyme poly (ADP-ribose) polymerase (PARP). PARP is involved in DNA repair, and the inhibition of this enzyme leads to the accumulation of DNA damage in cancer cells, ultimately leading to their death.
Biochemical and Physiological Effects:
DFP-10825 has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, and to inhibit the growth and migration of cancer cells. It has also been shown to reduce inflammation and to have antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of DFP-10825 is its strong inhibitory effect on cancer cell growth. This makes it a promising candidate for further research and development as an anticancer agent. However, one limitation is that it has not yet been tested in clinical trials, and its safety and efficacy in humans are not yet fully understood.

Future Directions

There are several future directions for research on DFP-10825. One potential avenue is to investigate its use in combination with other anticancer agents, to determine whether it has synergistic effects. Another potential direction is to investigate its use in the treatment of other inflammatory diseases, such as multiple sclerosis. Finally, further research is needed to determine the safety and efficacy of DFP-10825 in clinical trials, and to develop a better understanding of its mechanism of action.

Synthesis Methods

The synthesis of DFP-10825 involves the reaction of 3,6-dichloropyridine-2-carboxylic acid with 2,2-difluoroethanol in the presence of a base catalyst. The reaction is carried out at high temperatures and pressures to yield the final product.

Scientific Research Applications

DFP-10825 has been studied for its potential use as an anticancer agent. Research has shown that it has a strong inhibitory effect on the growth of cancer cells, particularly in breast cancer and lung cancer. In addition, it has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

2,2-difluoroethyl 3,6-dichloropyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2F2NO2/c9-4-1-2-5(10)13-7(4)8(14)15-3-6(11)12/h1-2,6H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWJIYEATPHGNBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1Cl)C(=O)OCC(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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